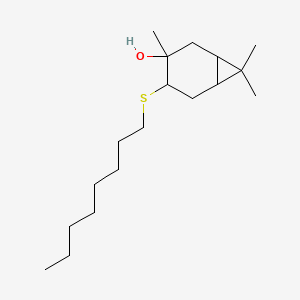
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,7-Trimethyl-4-(octylthio)bicyclo(410)heptan-3-ol is a complex organic compound with the molecular formula C18H34OS It is characterized by a bicyclic structure with a hydroxyl group and an octylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the octylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
化学反応の分析
Types of Reactions
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the octylthio group.
Substitution: The octylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octylthio substituent play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
類似化合物との比較
Similar Compounds
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: A similar compound without the octylthio group.
3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol: Another related compound with different functional groups.
Uniqueness
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol is unique due to the presence of the octylthio group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it a subject of interest in various research fields.
特性
CAS番号 |
85187-15-1 |
|---|---|
分子式 |
C18H34OS |
分子量 |
298.5 g/mol |
IUPAC名 |
3,7,7-trimethyl-4-octylsulfanylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C18H34OS/c1-5-6-7-8-9-10-11-20-16-12-14-15(17(14,2)3)13-18(16,4)19/h14-16,19H,5-13H2,1-4H3 |
InChIキー |
LGBTXVVFHLNTQB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1CC2C(C2(C)C)CC1(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


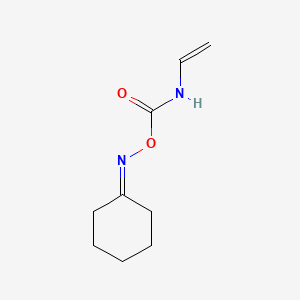
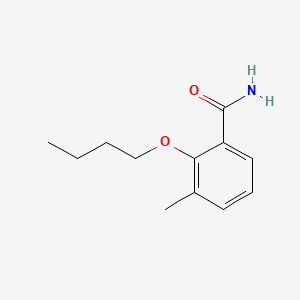
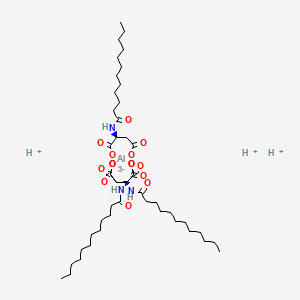
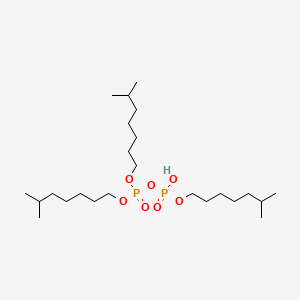
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

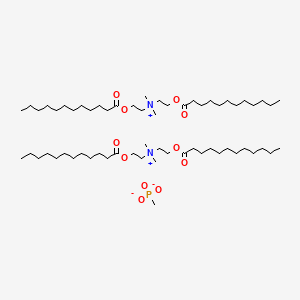
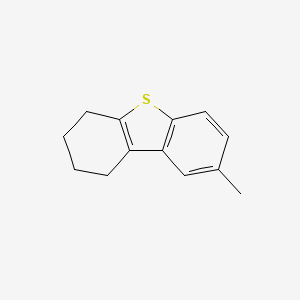
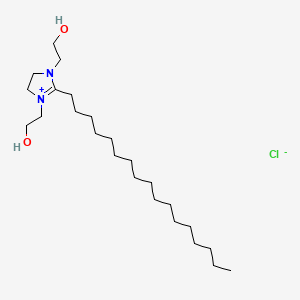
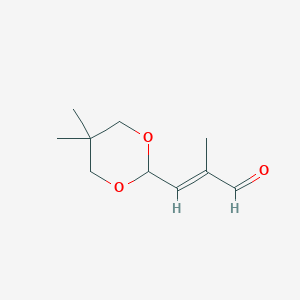
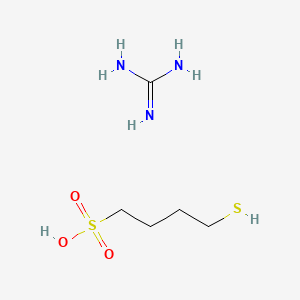

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

